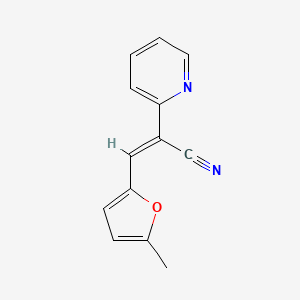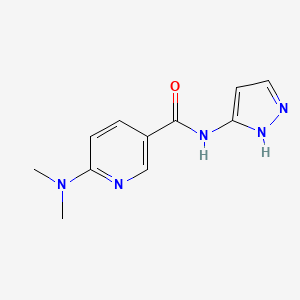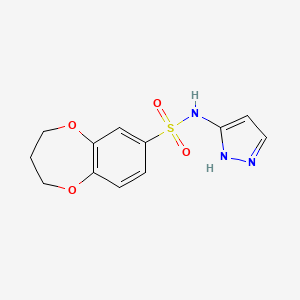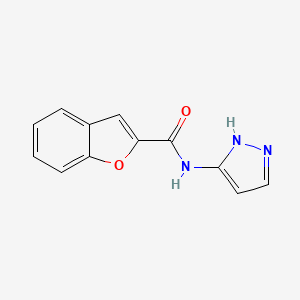
N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, and its unique chemical structure has made it an attractive target for further investigation.
Mechanism of Action
The exact mechanism of action of N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act through various pathways depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit certain enzymes and signaling pathways that are involved in the development and progression of diseases. In biochemistry, it has been used to disrupt protein-protein interactions and modulate enzyme activity. In pharmacology, it has been investigated for its ability to target specific cells and tissues for drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide vary depending on the specific application. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In biochemistry, it has been used to study various cellular processes such as protein-protein interactions and enzyme activity. In pharmacology, it has been investigated for its ability to target specific cells and tissues for drug delivery.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide in lab experiments include its unique chemical structure, which allows for specific targeting of cells and tissues, and its ability to disrupt protein-protein interactions and modulate enzyme activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for the study of N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide. In medicinal chemistry, further research is needed to investigate the potential use of this compound as a drug candidate for the treatment of various diseases. In biochemistry, future studies could focus on the use of this compound as a tool to study cellular processes and protein-protein interactions. In pharmacology, future research could investigate the use of this compound as a drug delivery agent for targeted therapies. Overall, N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide has shown promising results in scientific research, and further investigation of its potential applications is warranted.
Synthesis Methods
The synthesis of N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method involves the reaction of 2-aminobenzofuran with 1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Scientific Research Applications
N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a tool to study various cellular processes such as protein-protein interactions and enzyme activity. In pharmacology, it has been investigated for its potential use as a drug delivery agent and as a probe for imaging studies.
properties
IUPAC Name |
N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(14-11-5-6-13-15-11)10-7-8-3-1-2-4-9(8)17-10/h1-7H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLUQLKOCGZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)

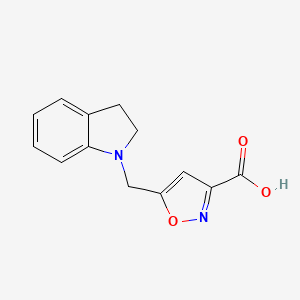

![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
